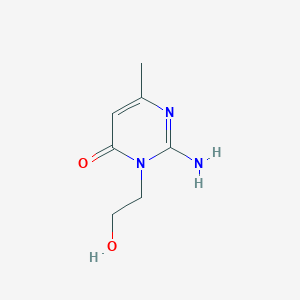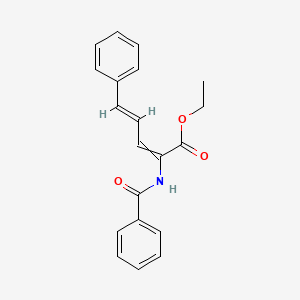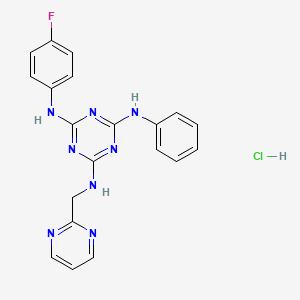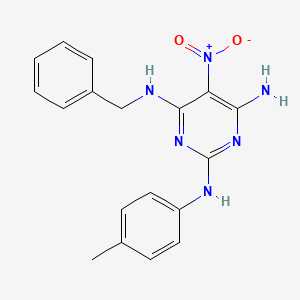
3-Bromo-4-fluoro-2,6-diiodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluoro-2,6-diiodoaniline is an aromatic compound characterized by the presence of bromine, fluorine, and iodine atoms attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-2,6-diiodoaniline typically involves the halogenation of aniline derivatives. One common method includes the consecutive iodination/diazotization/iodination strategy . The general procedure for halogenation of aniline derivatives can be applied, where the aniline is first iodinated, followed by bromination and fluorination under controlled conditions.
Industrial Production Methods: Industrial production of such halogenated anilines often involves large-scale halogenation reactions using appropriate halogenating agents like N-bromosuccinimide (NBS) for bromination, Selectfluor for fluorination, and iodine monochloride for iodination. The reactions are typically carried out in solvents like acetic acid or dichloromethane under controlled temperatures to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-fluoro-2,6-diiodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other halogenated derivatives.
Applications De Recherche Scientifique
3-Bromo-4-fluoro-2,6-diiodoaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 3-Bromo-4-fluoro-2,6-diiodoaniline exerts its effects involves interactions with various molecular targets and pathways. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to different biological targets. The exact pathways and targets depend on the specific application and the nature of the interactions with other molecules.
Comparaison Avec Des Composés Similaires
- 4-Bromo-2,6-diiodoaniline
- 4-Fluoro-2,6-diiodoaniline
- 2,6-Diiodo-4-methylaniline
- 2,4,6-Triiodoaniline
Uniqueness: 3-Bromo-4-fluoro-2,6-diiodoaniline is unique due to the combination of bromine, fluorine, and iodine atoms on the aniline ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H3BrFI2N |
|---|---|
Poids moléculaire |
441.81 g/mol |
Nom IUPAC |
3-bromo-4-fluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H3BrFI2N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2 |
Clé InChI |
WESUIWLODGRMJO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)N)I)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-((1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B12464246.png)

![2-[(2,2-diphenylacetyl)amino]benzoic Acid](/img/structure/B12464258.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B12464268.png)
![3-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4,5,6-hexahydro-10H-1,5-methanopyrido[1,2-d][1,4]diazocin-10-one](/img/structure/B12464275.png)

![5-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12464284.png)
![methyl 6-amino-4-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B12464289.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate](/img/structure/B12464292.png)


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)alaninamide](/img/structure/B12464323.png)
